molecular formula C14H12 B046981 9-Methylfluorene CAS No. 2523-37-7

9-Methylfluorene

Cat. No. B046981
CAS RN: 2523-37-7
M. Wt: 180.24 g/mol
InChI Key: ZVEJRZRAUYJYCO-UHFFFAOYSA-N
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Patent
US08969624B2

Procedure details

Fluorene (15.0 g, 90.4 mmol), n-BuLi (48.1 ml, 120 mmol, 2.5 M in hexane), RX=iodomethane (19.3 g, 136 mmol). 40 was isolated as a yellowish waxy solid (16.2 g, quant.). The analytical data were identical to those in the literature (M. A. Schmidt, H. G. Alt, W. Milius, J. Organomet. Chem. 1996, 525, 15).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
48.1 mL
Type
reactant
Reaction Step Two
Quantity
19.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Li][CH2:15]CCC.IC.OC1O[C@@H](CO)[C@H](O)[C@H](O)[C@H]1O>>[CH3:15][CH:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Step Two
Name
Quantity
48.1 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
19.3 g
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](O1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
40 was isolated as a yellowish waxy solid (16.2 g, quant.)

Outcomes

Product
Name
Type
Smiles
CC1C2=CC=CC=C2C=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.